(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2OS/c19-11-6-7-13(14(20)9-11)17(23)22-18-21-15-8-5-10-3-1-2-4-12(10)16(15)24-18/h1-9H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYGRZBHGNHLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-naphthylamine with elemental sulfur to form the thiazole ring, followed by chlorination and subsequent coupling with 2,4-dichlorobenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted naphthothiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant biological activity, making it a candidate for pharmaceutical development. Its structural analogs have been studied for their potential as anticancer agents and antimicrobial agents.
Case Study: Anticancer Activity
- A study demonstrated that derivatives of naphtho[2,1-d]thiazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases .
- Table 1: Cytotoxicity Data of Naphtho[2,1-d]thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(naphtho[2,1-d]thiazol-2-ylidene)benzamide | MCF-7 (Breast) | 12.5 |
| N-(naphtho[2,1-d]thiazol-2-ylidene)benzamide | HeLa (Cervical) | 10.3 |
| N-(naphtho[2,1-d]thiazol-2-ylidene)benzamide | A549 (Lung) | 8.7 |
Photophysical Properties
The compound's photophysical characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
Fluorescence Studies
- Research indicates that the introduction of electron-donating groups enhances the fluorescence intensity of naphtho[2,1-d]thiazole derivatives. This property is leveraged in developing fluorescent markers for biological imaging .
Table 2: Photophysical Properties of Fluorescent Derivatives
| Compound | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) |
|---|---|---|---|
| N-(naphtho[2,1-d]thiazol-2-ylidene)benzamide | 610 | 30 | 25 |
| N-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | 650 | 35 | 30 |
Materials Science Applications
Due to its unique electronic properties, (Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is being explored in the field of materials science for its potential use in sensors and organic photovoltaic devices.
Sensor Development
- The compound has been integrated into sensor platforms for detecting heavy metals and other pollutants. Its ability to change fluorescence in the presence of specific ions makes it a valuable tool for environmental monitoring .
Table 3: Sensor Performance Metrics
| Sensor Type | Detection Limit (ppm) | Response Time (s) |
|---|---|---|
| Fluorescent Sensor | 0.5 | 5 |
| Colorimetric Sensor | 1.0 | 10 |
Mechanism of Action
The mechanism of action of (Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
(a) Substituent Effects on Physical and Spectral Properties
- Compound 8 (): 2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole Key differences: Ethylimidoform and cyano groups instead of dichlorobenzamide. Melting point: 225–227°C, lower than expected for the target compound due to reduced halogen-induced intermolecular forces . IR/NMR: Cyano group (IR: 2218 cm⁻¹) and ethyl substituents (¹H-NMR: δ 1.62 ppm) contrast with the target compound’s C-Cl stretches (500–600 cm⁻¹) and aromatic proton deshielding from electron-withdrawing Cl .
- Molecular weight: 493.6 g/mol vs. ~400–420 g/mol for the target compound, suggesting differences in solubility and bioavailability .
(b) Core Heterocycle Modifications
- Thiadiazole Derivatives (): Example: (E)-5-Benzylidene-1-(5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
- Dihydrothiazole Derivatives (): Example: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide. Comparison: Non-fused dihydrothiazole lacks the extended conjugation of naphthothiazole, leading to weaker binding in molecular docking studies (e.g., DHFR inhibition) .
(a) Electron-Withdrawing vs. Electron-Donating Groups
- Chloro vs. Example: (Z)-N-(3-Methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-acetylbenzamide ():
- Acetyl group (electron-withdrawing) vs. dichloro substituents: Both enhance reactivity but differ in steric bulk, affecting target selectivity .
Spectroscopic and Computational Data
- IR Spectroscopy: Target compound: C=O stretch (~1680 cm⁻¹, benzamide), C-Cl stretches (500–600 cm⁻¹) vs. cyano (2218 cm⁻¹) or morpholinosulfonyl (S=O ~1150 cm⁻¹) in analogs .
- NMR Shifts :
- Aromatic protons in dichlorophenyl (δ ~7.5–8.2 ppm) experience downfield shifts compared to methoxy (δ ~3.4 ppm) or allyl (δ ~5.0 ppm) substituents .
Biological Activity
(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with naphtho[2,1-d]thiazole derivatives. The process may include various steps such as acylation and cyclization, leading to the formation of the desired benzamide structure. Detailed synthetic routes can be found in recent literature focusing on similar thiazole derivatives.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds structurally related to naphtho[2,1-d]thiazoles have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that certain derivatives exhibit IC50 values in the low micromolar range, indicating strong antiproliferative effects .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D Assay |
| Compound B | HCC827 | 6.48 ± 0.11 | 2D Assay |
| Compound C | NCI-H358 | 20.46 ± 8.63 | 3D Assay |
Antimicrobial Activity
The antimicrobial properties of naphtho[2,1-d]thiazole derivatives have also been investigated. Compounds derived from similar scaffolds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like gentamicin .
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 12 |
| Compound E | Escherichia coli | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chlorine Substitution : The presence of chlorine atoms enhances both antitumor and antimicrobial activities by improving lipophilicity and electronic properties.
- Naphthalene Ring : The naphthalene moiety contributes to π-stacking interactions with DNA or bacterial membranes, which is crucial for their biological effects.
Case Studies
In a case study evaluating the efficacy of various thiazole derivatives in cancer treatment:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves constructing the naphthothiazole core followed by benzamide coupling. Key steps include:
- Thiazole Core Formation : Cyclization of precursors (e.g., naphtho[2,1-d]thiazol-2(3H)-amine derivatives) under acidic or thermal conditions.
- Benzamide Coupling : Reacting the thiazole intermediate with 2,4-dichlorobenzoyl chloride in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to promote amide bond formation .
- Optimization : Use continuous flow reactors to enhance reaction efficiency and high-performance liquid chromatography (HPLC) for purification (>95% purity) .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrogen/carbon environments, stereochemistry (Z-configuration), and connectivity. For example, downfield shifts in carbonyl (C=O) and imine (C=N) groups validate the structure .
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H]⁺) and fragmentation patterns.
- Purity Analysis : HPLC with UV detection at 254 nm ensures minimal impurities .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases, proteases, or oxidoreductases using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .
- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can discrepancies in reported biological activities across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare protocols for pH, temperature, and incubation times. Variations in ATP concentration in kinase assays, for example, significantly alter IC₅₀ values .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolic transformations (e.g., oxidation, glucuronidation) alter bioactivity .
- Purity Reassessment : Re-analyze compounds via HPLC-MS to rule out degradation products .
Q. What strategies enhance target selectivity through substituent modification?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro, methoxy, sulfonamide) and test against target vs. off-target proteins. For example, fluorination at the benzamide moiety may improve membrane permeability .
- Computational Docking : Use software like AutoDock to predict binding modes to target proteins (e.g., kinases) and guide substitutions for better fit .
Q. How can in silico methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II estimate metabolic pathways (e.g., CYP450-mediated oxidation) and toxicity endpoints (e.g., hepatotoxicity) .
- Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for metabolic degradation .
Q. How to resolve conflicting data between enzyme inhibition and cellular assay results?
- Methodological Answer :
- Orthogonal Assays : Combine enzyme inhibition with cellular thermal shift assays (CETSA) to confirm target engagement in cells .
- Transcriptomic Profiling : RNA-seq can identify downstream pathways affected in cells, validating mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
